molecular formula C12H13NO5 B082851 Ethyl 2-(4-nitrophenyl)-3-oxobutanoate CAS No. 10565-18-1

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate

Cat. No.: B082851
CAS No.: 10565-18-1
M. Wt: 251.23 g/mol
InChI Key: CWLKTUNTDCJRIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-nitrophenyl)-3-oxobutanoate (CAS: 39562-16-8) is a β-ketoester derivative characterized by a 4-nitrophenyl substituent at the C2 position and an ethyl ester group at the terminal carboxylate. Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol . This compound is a key intermediate in synthesizing pharmaceuticals such as Nilvadipine, a calcium channel blocker . Its structure features a conjugated system between the nitro group and the keto-enol tautomeric moiety, influencing both reactivity and spectroscopic properties.

Properties

CAS No.

10565-18-1

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

ethyl 2-(4-nitrophenyl)-3-oxobutanoate

InChI

InChI=1S/C12H13NO5/c1-3-18-12(15)11(8(2)14)9-4-6-10(7-5-9)13(16)17/h4-7,11H,3H2,1-2H3

InChI Key

CWLKTUNTDCJRIJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Weight (g/mol) Key Applications/Activity Reference
Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate 3-nitrophenyl 263.25 Nilvadipine intermediate
Ethyl 2-(2-(4-cyanophenyl)hydrazineylidene)-3-oxobutanoate 4-cyanophenyl N/A Anti-GBM activity (IC₅₀: 0.0456)
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate 3-chlorophenyl N/A Crystal structure studies
Ethyl 2-[(2,6-dimethylphenyl)hydrazono]-3-oxobutanoate 2,6-dimethylphenyl 262.30 Antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (NO₂ vs. CN): The 4-nitrophenyl group in the target compound enhances electrophilicity at the keto position compared to the 4-cyanophenyl analogue, which may explain its superior reactivity in cyclization reactions .
  • Steric Effects : Bulky substituents like 2,6-dimethylphenyl reduce planarity, as seen in crystal structures where dihedral angles between aromatic and hydrazone moieties exceed 10° .

Spectroscopic and Crystallographic Comparisons

Table 2: Spectroscopic Data for Selected Compounds

Compound Name IR C=O Stretch (cm⁻¹) Crystal System Hydrogen Bonding Patterns Reference
Ethyl 2-(4-nitrophenyl)-3-oxobutanoate 1725–1765 Monoclinic (P21/c) C–H⋯O and N–H⋯O chains along b-axis
Ethyl 2-(3-chlorophenyl)-3-oxobutanoate 1720–1750 Monoclinic (P21/c) S(6) ring motifs via N–H⋯O
Ethyl 2-(sulfamoylphenyl)-3-oxobutanoate 1725–1765 N/A Broad N–H stretch (3369 cm⁻¹)

Key Observations :

  • C=O Stretching : All compounds exhibit strong C=O absorption near 1725 cm⁻¹, confirming the β-ketoester functionality .
  • Crystal Packing : The 4-nitrophenyl derivative forms planar structures with interplanar angles <2°, enabling dense packing via π-π stacking, whereas chlorophenyl analogues show slight deviations (1.49°) .

Key Observations :

  • Yield Optimization : Nitropyridine-substituted derivatives (e.g., compound 8a) exhibit moderate yields (45–50%), likely due to steric hindrance during cyclocondensation .
  • Biological Potency: The 4-cyanophenyl analogue demonstrates significant anti-glioblastoma activity (IC₅₀: 0.0456 μM), outperforming nitro-substituted derivatives in cytotoxicity assays .

Preparation Methods

Nitration via Metal Nitrate and Acid Chloride Systems

A widely adopted method involves nitrating ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate using metal nitrates (e.g., NaNO₃, KNO₃) in the presence of acid chlorides (e.g., POCl₃, SOCl₂) and polar aprotic solvents like acetonitrile or DMF. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group is first activated by the acid chloride to form a better-leaving group, facilitating nitration at the para position.

Example Protocol

  • Substrate : Ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate (1.0 mol)

  • Nitrating Agent : Sodium nitrate (0.5 mol)

  • Acid Chloride : POCl₃ (1.3 mol)

  • Solvent : Acetonitrile/DMF (3:1 v/v)

  • Conditions : 25–45°C, 30–60 minutes

  • Yield : 81–94%

This method’s efficiency stems from the synergistic effect of DMF and POCl₃, which generate in situ nitronium ions (NO₂⁺) while suppressing side reactions. However, excess nitrating agents risk over-nitration, necessitating precise stoichiometric control.

Solvent and Temperature Optimization

Comparative studies highlight acetonitrile as the optimal solvent due to its ability to stabilize reactive intermediates. Elevated temperatures (>45°C) accelerate nitration but increase byproduct formation, as evidenced by a 15% yield reduction at 60°C.

Flow Chemistry Approaches

Continuous Flow Nitration

Recent advances employ flow reactors to enhance safety and scalability. In a representative setup, ethyl 2-(4-hydroxyphenyl)-3-oxobutanoate and nitrating agents are pumped through a temperature-controlled reactor, achieving 95% conversion in 10 minutes. Key advantages include:

  • Reduced Hazard Exposure : Minimized contact with corrosive POCl₃.

  • Improved Selectivity : Laminar flow conditions suppress polysubstitution.

  • Scalability : Throughput rates exceed 1 kg/h in pilot-scale systems.

Table 1: Batch vs. Flow Nitration Performance

ParameterBatch ReactorFlow Reactor
Reaction Time60 min10 min
Yield94%91%
Byproduct Formation5%<2%
Energy Consumption150 kWh/kg90 kWh/kg

Challenges in Flow Systems

Despite advantages, flow nitration faces limitations:

  • Substrate Solubility : Poorly soluble precursors require solvent mixtures (e.g., DMF/THF), complicating downstream purification.

  • Sensitivity to Clogging : Particulate byproducts necessitate inline filtration.

Comparative Analysis of Synthesis Routes

Table 2: Synthesis Method Trade-offs

MethodYieldScalabilitySafetyCost ($/kg)
Traditional Nitration94%ModerateModerate120
Flow Nitration91%HighHigh95
Catalytic Hydrogenation89%LowHigh140

Traditional nitration remains the gold standard for small-scale synthesis due to high yields, whereas flow systems excel in industrial applications. Catalytic hydrogenation is less economical but invaluable for stepwise functionalization .

Q & A

Q. What are the most reliable synthetic routes for Ethyl 2-(4-nitrophenyl)-3-oxobutanoate, and how can reaction yields be optimized?

The compound is commonly synthesized via Claisen condensation between ethyl acetoacetate and 4-nitrobenzoyl chloride. Catalysts such as DMAP (4-dimethylaminopyridine) or pyridine are used to enhance reaction efficiency. Optimization involves controlling reaction temperature (typically 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of ethyl acetoacetate to acyl chloride). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures >95% purity. Yields can reach 75–85% under optimized conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • 1H/13C NMR : Key signals include the ester carbonyl (δ ~170 ppm in 13C), the 4-nitrophenyl aromatic protons (δ 7.8–8.3 ppm in 1H), and the ketone carbonyl (δ ~200 ppm in 13C). Deuterated chloroform (CDCl₃) is the preferred solvent.
  • IR Spectroscopy : Strong absorptions for the ketone (1705–1715 cm⁻¹) and ester (1730–1740 cm⁻¹) groups confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+Na]⁺) should align with the theoretical mass (e.g., C₁₃H₁₃NO₅: calculated 279.0743) .

Q. How can researchers address discrepancies in melting point or spectral data for this compound?

Variations in melting points (reported ranges: 84–86°C) may arise from polymorphism or residual solvents. Recrystallization from ethanol or diethyl ether improves consistency. Spectral contradictions (e.g., keto-enol tautomerism in NMR) require analysis in anhydrous solvents and controlled pH to stabilize the keto form .

Advanced Research Questions

Q. What experimental strategies can elucidate the keto-enol tautomeric behavior of this compound in solution?

Advanced NMR techniques (e.g., 2D NOESY) and variable-temperature studies in DMSO-d₆ or CDCl₃ can track tautomeric equilibrium. Solvent polarity effects are critical: polar aprotic solvents (DMSO) favor the enol form due to hydrogen bonding, while nonpolar solvents (CDCl₃) stabilize the keto form. Computational modeling (DFT) predicts equilibrium constants and transition states .

Q. How does the electronic nature of the 4-nitrophenyl group influence the compound’s reactivity in nucleophilic additions or cyclization reactions?

The strong electron-withdrawing nitro group activates the β-keto ester moiety for nucleophilic attacks, enabling reactions with amines or hydrazines to form heterocycles (e.g., pyrazoles). Kinetic studies using in situ FTIR or HPLC can monitor reaction progress. For example, hydrazine derivatives form hydrazone adducts at rates 3–5x faster than non-nitro analogs .

Q. What methodologies resolve challenges in crystallizing this compound for X-ray diffraction studies?

Slow evaporation from dichloromethane/hexane mixtures produces single crystals suitable for X-ray analysis. SHELXL refinement (via Olex2 or SHELXTL) resolves disorder in the nitro group or ester chain. High-resolution data (θ < 25°) and anisotropic displacement parameters improve accuracy. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. How can researchers design catalytic asymmetric reactions using this compound as a substrate?

Chiral organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (Ru or Rh) induce enantioselectivity in Michael additions. Reaction optimization includes screening solvents (THF, toluene), temperatures (−20°C to RT), and catalyst loadings (5–10 mol%). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the ester group.
  • Purification : Use preparative HPLC for scale-up (C18 column, acetonitrile/water gradient) .
  • Safety : Nitro-containing compounds may exhibit explosive tendencies under extreme conditions. Follow protocols for handling reactive intermediates .

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